4-(4-Acetylphenyl)benzonitrile 4-(4-Acetylphenyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 59211-64-2
VCID: VC7859400
InChI: InChI=1S/C15H11NO/c1-11(17)13-6-8-15(9-7-13)14-4-2-12(10-16)3-5-14/h2-9H,1H3
SMILES: CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Molecular Formula: C15H11NO
Molecular Weight: 221.25 g/mol

4-(4-Acetylphenyl)benzonitrile

CAS No.: 59211-64-2

Cat. No.: VC7859400

Molecular Formula: C15H11NO

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Acetylphenyl)benzonitrile - 59211-64-2

Specification

CAS No. 59211-64-2
Molecular Formula C15H11NO
Molecular Weight 221.25 g/mol
IUPAC Name 4-(4-acetylphenyl)benzonitrile
Standard InChI InChI=1S/C15H11NO/c1-11(17)13-6-8-15(9-7-13)14-4-2-12(10-16)3-5-14/h2-9H,1H3
Standard InChI Key ZHAVPTWVWAHVHD-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Canonical SMILES CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N

Introduction

Chemical Structure and Physicochemical Properties

4-(4-Acetylphenyl)benzonitrile belongs to the nitrile-function compound family, with a molecular formula of C15H11NO\text{C}_{15}\text{H}_{11}\text{NO} and a molecular weight of 221.254 g/mol . The compound’s structure consists of two phenyl rings connected by a single bond, with an acetyl group (-COCH3_3) at the para position of one ring and a nitrile group (-CN) at the para position of the other.

Key Physicochemical Parameters

PropertyValue
Molecular FormulaC15H11NO\text{C}_{15}\text{H}_{11}\text{NO}
Molecular Weight221.254 g/mol
Exact Mass221.084 g/mol
PSA (Polar Surface Area)40.86 Ų
LogP (Octanol-Water)3.43
HS Code2926909090

The relatively high LogP value indicates moderate lipophilicity, suggesting potential permeability in biological membranes. The polar nitrile and acetyl groups contribute to its PSA, influencing solubility in polar solvents .

Synthetic Routes and Industrial Production

Industrial Manufacturing Considerations

Large-scale production would optimize the above methods for yield and cost-efficiency. Continuous flow reactors could enhance reaction control, while green solvents (e.g., cyclopentyl methyl ether) might replace traditional toluene to reduce environmental impact. Regulatory compliance under HS Code 2926909090 necessitates adherence to safety protocols for nitrile handling .

Reactivity and Functional Group Transformations

The compound’s acetyl and nitrile groups enable diverse chemical modifications:

Oxidation Reactions

The acetyl group undergoes oxidation to a carboxylic acid using strong oxidants like KMnO4_4 in acidic conditions:

4-(4-Acetylphenyl)benzonitrileKMnO4,H+4-(4-Carboxyphenyl)benzonitrile\text{4-(4-Acetylphenyl)benzonitrile} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{4-(4-Carboxyphenyl)benzonitrile}

This product could serve as a monomer for polyamide synthesis.

Reduction Reactions

The nitrile group reduces to a primary amine via LiAlH4_4 in anhydrous ether:

4-(4-Acetylphenyl)benzonitrileLiAlH44-(4-Acetylphenyl)benzylamine\text{4-(4-Acetylphenyl)benzonitrile} \xrightarrow{\text{LiAlH}_4} \text{4-(4-Acetylphenyl)benzylamine}

Such amines are valuable intermediates in drug discovery.

Electrophilic Aromatic Substitution

The electron-rich phenyl rings undergo nitration or halogenation. For example, nitration with HNO3_3/H2_2SO4_4 yields:

4-(4-Acetylphenyl)benzonitrileHNO3/H2SO43-Nitro-4-(4-acetylphenyl)benzonitrile\text{4-(4-Acetylphenyl)benzonitrile} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{3-Nitro-4-(4-acetylphenyl)benzonitrile}

Challenges and Future Research

  • Synthetic Optimization: Developing catalytic systems to minimize palladium residues.

  • Biological Profiling: Screening for antimicrobial or anticancer activity.

  • Environmental Impact: Assessing biodegradation pathways of nitrile byproducts.

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